2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone
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Overview
Description
2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone is a heterocyclic compound with a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both an aminomethyl group and a pyridinone ring makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-hydroxy-2-pyridone with formaldehyde and ammonia, leading to the formation of the aminomethyl derivative. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine or tetrahydropyridine structure.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the aminomethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridinone derivatives, and various substituted aminomethyl pyridinones, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of functional materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the pyridinone ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridone
- 2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridine
- 2-(aminomethyl)-3,5-dimethyl-4(1H)-pyrimidinone
Uniqueness
2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone is unique due to the presence of both an aminomethyl group and a pyridinone ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(aminomethyl)-3,5-dimethyl-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3,9H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFBKMMQVOHTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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